Cas no 2171185-57-0 (5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
2171185-57-0 structure
Product Name:5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
CAS-nummer:2171185-57-0
MF:C27H26N2O5
MW:458.505747318268
CID:6381495
PubChem ID:165552950
Update Time:2025-06-09
5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
- 5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
- 2171185-57-0
- EN300-1479870
-
- Inchi: 1S/C27H26N2O5/c1-3-17-12-13-24(22(14-17)26(31)32)29-25(30)16(2)28-27(33)34-15-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-14,16,23H,3,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t16-/m1/s1
- InChI-sleutel: AKLQTNUITSXQFP-MRXNPFEDSA-N
- LACHT: O(C(N[C@H](C)C(NC1C=CC(CC)=CC=1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 458.18417193g/mol
- Monoisotopische massa: 458.18417193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 8
- Complexiteit: 721
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 105Ų
5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1479870-0.05g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-0.1g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-0.25g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-0.5g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-1.0g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-2.5g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-5.0g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-10.0g |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1479870-50mg |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 50mg |
$707.0 | 2023-09-28 | ||
| Enamine | EN300-1479870-100mg |
5-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171185-57-0 | 100mg |
$741.0 | 2023-09-28 |
5-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid Gerelateerde literatuur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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